molecular formula C15H21BN2O4 B8530886 2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid

2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid

Cat. No. B8530886
M. Wt: 304.15 g/mol
InChI Key: HMQKXPNXTCBNRI-UHFFFAOYSA-N
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Description

2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid is a useful research compound. Its molecular formula is C15H21BN2O4 and its molecular weight is 304.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid

Molecular Formula

C15H21BN2O4

Molecular Weight

304.15 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)anilino]ethanol;pyridin-2-ylboronic acid

InChI

InChI=1S/C10H15NO2.C5H6BNO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10;8-6(9)5-3-1-2-4-7-5/h1-5,12-13H,6-9H2;1-4,8-9H

InChI Key

HMQKXPNXTCBNRI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=N1)(O)O.C1=CC=C(C=C1)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, a stirred solution of 2-bromopyridine (843 g, 5.33 mol) and triisopropylborate (1.20 kg, 6.40 mol) in THF (6.74 l) was cooled to −75° C. A 1.6M solution of n-BuLi in hexanes (4.00 l, 6.40 mol) was added at such a rate that the temperature did not exceed −67° C. After completion of the addition, the reaction was allowed to warm to room temperature and stirred at this temperature for 16 hours. After this time, a solution of N-phenyldiethanolamine (966 g, 5.33 mol) in THF (966 ml) was added and the resulting mixture heated at reflux for 4 hours. The solvent was distilled and replaced with isopropanol until the head temperature was 76° C. (distilling 11.3 l and adding in 8.4 l of isopropanol during the process). The mixture was cooled to room temperature and stirred at this temperature for 12 hours. The mixture was filtered, the solid washed with isopropanol (1.7 l) and dried in vacuo overnight at 40° C. to give 1605 g of the subtitle compound. Analysis by 1H NMR showed a ratio of pyridine: N-phenyldiethanolamine (or lithium alkoxide): isopropyl of 1:1.25:1.55.
Quantity
843 g
Type
reactant
Reaction Step One
Quantity
1.2 kg
Type
reactant
Reaction Step One
Name
Quantity
6.74 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
966 g
Type
reactant
Reaction Step Three
Name
Quantity
966 mL
Type
solvent
Reaction Step Three

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